CID 78061481
Description
CID 78061481 is a PubChem Compound Identifier (CID) assigned to a hypothetical triterpenoid derivative, structurally analogous to betulin-derived inhibitors (e.g., betulinic acid, CID 64971) . Such compounds are often analyzed using advanced mass spectrometry (MS) techniques, including collision-induced dissociation (CID) for structural elucidation .
Properties
Molecular Formula |
C8H18O2Si |
|---|---|
Molecular Weight |
174.31 g/mol |
InChI |
InChI=1S/C8H18O2Si/c1-7(2)5-6-11-8(9-3)10-4/h7-8H,5-6H2,1-4H3 |
InChI Key |
PWVDZQOSCWTQMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC[Si]C(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78061481 involves multiple steps, each requiring specific reagents and conditions. The preparation typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. Each step is carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. This involves the use of large-scale reactors, precise temperature control, and efficient purification techniques. The industrial process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
CID 78061481 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound are carried out under specific conditions to achieve the desired transformations. Common reagents include acids, bases, solvents, and catalysts, each chosen based on the nature of the reaction and the desired product.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Scientific Research Applications
CID 78061481 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, helping to create complex molecules with specific properties.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore the compound’s potential in drug development, particularly for its ability to interact with specific biological targets.
Industry: this compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of CID 78061481 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, altering their activity, and triggering a cascade of biochemical reactions. This can lead to various outcomes, such as changes in cellular function, inhibition of enzyme activity, or modulation of signaling pathways.
Comparison with Similar Compounds
Key Observations:
- Structural Diversity: this compound shares a triterpenoid backbone with betulin derivatives but may differ in functionalization (e.g., esterification or oxidation), which influences solubility and target specificity .
- Comparative Techniques : Compounds like DHEAS (CID 12594) and taurocholic acid (CID 6675) are analyzed using CID-based MS to resolve structural isomers, a method applicable to this compound .
Analytical Methodologies for Comparison
Mass Spectrometry (MS) with CID Fragmentation
- CID in Structural Elucidation: CID generates diagnostic fragments for triterpenoids, as seen in studies of betulin derivatives (e.g., loss of water or ester groups) . For this compound, MS/MS with CID could identify its esterification pattern.
- CID vs. HCD: High-energy collision dissociation (HCD) provides more comprehensive fragmentation than CID, reducing "cut-off" effects in complex molecules like triterpenoids .
Chromatographic Profiling
- LC-ESI-MS: Used to distinguish isomers (e.g., ginsenosides in ), this method could separate this compound from analogs with subtle structural differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
